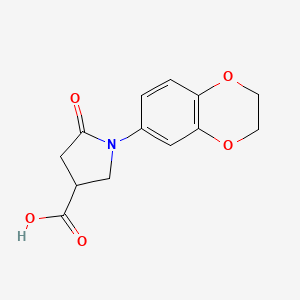1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid
CAS No.: 260555-42-8
Cat. No.: VC2163407
Molecular Formula: C13H13NO5
Molecular Weight: 263.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 260555-42-8 |
|---|---|
| Molecular Formula | C13H13NO5 |
| Molecular Weight | 263.25 g/mol |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H13NO5/c15-12-5-8(13(16)17)7-14(12)9-1-2-10-11(6-9)19-4-3-18-10/h1-2,6,8H,3-5,7H2,(H,16,17) |
| Standard InChI Key | WYAZIQJWTHGDFT-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)C(=O)O |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)C(=O)O |
Introduction
Chemical Properties and Structural Characteristics
Basic Identifiers and Physical Properties
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid is characterized by several unique identifiers and properties that distinguish it in chemical databases and research literature. The compound is registered under CAS number 260555-42-8 and features a molecular formula of C13H13NO5 with a molecular weight of 263.25 g/mol . Understanding these fundamental properties is essential for researchers working with this compound.
The physical characteristics of this compound include predicted values for several important parameters as shown in Table 1.
Table 1: Physical Properties of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid
| Property | Value | Source |
|---|---|---|
| Boiling Point | 603.7±55.0 °C (Predicted) | |
| Density | 1.449±0.06 g/cm³ (Predicted) | |
| pKa | 4.44±0.20 (Predicted) |
These properties, though predicted rather than experimentally determined, provide valuable insights for researchers planning to work with this compound in laboratory settings. The relatively high boiling point suggests thermal stability, while the pKa value indicates that the compound would exist predominantly in its ionized form under physiological conditions.
Structural Identifiers and Chemical Representation
The structural representation of this compound can be expressed through various chemical notations that enable precise identification and structural analysis. These identifiers are crucial for database searches and computational studies.
Table 2: Structural Identifiers
The compound's structure features a 2,3-dihydro-1,4-benzodioxin ring attached to a pyrrolidine moiety. The pyrrolidine component contains an oxo group at position 5 and a carboxylic acid at position 3, creating a unique chemical entity with distinct reactivity patterns. This structural arrangement contributes significantly to the compound's potential biological activities and chemical behavior.
| Supplier | Contact Information | Source |
|---|---|---|
| BOC Sciences | 1-631-485-4226; info@bocsci.com | |
| Changzhou Hopschain Chemical Co., Ltd. | 0519-85528066; sales@hopschem.com | |
| Shanghai Pingguo Pharmaceutical Co., Ltd. | 021-20432229; 2412110556@qq.com | |
| MQ (Shanghai) Pharmaceuticals Co., Ltd. | 13761635123; 1014988033@qq.com | |
| TargetMol Chemicals Inc. | +1-781-999-5354; marketing@targetmol.com | |
| UkrOrgSynthesis Ltd. | y.barysheva@ukrorgsynth.com |
These suppliers can provide the compound in various quantities, including bulk orders for research institutions and pharmaceutical companies . The availability through multiple suppliers indicates the compound's relevance in contemporary chemical research.
Research Findings and Comparative Analysis
Comparative Studies with Structural Analogs
Comparing 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid with structurally related compounds reveals interesting patterns that can guide future research and development efforts. One notable structural analog is 1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid, which differs by the inclusion of an ethyl linker between the benzodioxin and pyrrolidine moieties .
Table 4: Comparison with Structural Analogs
These comparative analyses highlight how subtle structural modifications can significantly impact biological activity, providing valuable insights for rational drug design based on this scaffold.
Computational Predictions and Molecular Modeling
Computational approaches have been employed to predict the properties and potential activities of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid. The predicted physical properties (as shown in Table 1) provide a foundation for understanding the compound's behavior in biological systems .
Molecular modeling studies of similar compounds have revealed potential binding modes with various biological targets, including enzymes and receptors implicated in disease processes. These computational predictions can guide experimental investigations and help prioritize potential applications for further study.
Applications in Medicinal Chemistry
Drug Discovery Applications
The unique structural features of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid make it a valuable scaffold for medicinal chemistry applications. The compound can serve as a starting point for developing libraries of derivatives with potentially enhanced biological activities.
Medicinal chemists can exploit the multiple functional groups present in this molecule to create diverse analogs through various modification strategies:
-
Esterification or amidation of the carboxylic acid group
-
Substitution on the benzodioxin ring
-
Modification of the pyrrolidine ring
-
Alteration of the linkage between the two ring systems
Each modification can potentially yield compounds with different selectivity profiles and pharmacokinetic properties, expanding the potential therapeutic applications of this chemical class.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume